molecular formula C12H16O2 B14501723 2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one CAS No. 63481-29-8

2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one

Cat. No.: B14501723
CAS No.: 63481-29-8
M. Wt: 192.25 g/mol
InChI Key: OZJCZHAHRCKGRE-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one is an organic compound with a complex structure that includes a hydroxymethyl group, a methyl group, and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-phenylbutan-1-one with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts may also be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl group can also interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a hydroxymethyl group and a phenyl group allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

63481-29-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(hydroxymethyl)-3-methyl-1-phenylbutan-1-one

InChI

InChI=1S/C12H16O2/c1-9(2)11(8-13)12(14)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3

InChI Key

OZJCZHAHRCKGRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)C(=O)C1=CC=CC=C1

Origin of Product

United States

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